
3,3-Dimethylpentanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethylpentanal is a chemical compound with the molecular formula C7H14O . It has an average mass of 114.186 Da and a monoisotopic mass of 114.104462 Da . It is used in organic synthesis and as a component in gasoline . It also finds use as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of 3,3-Dimethylpentanal includes a total of 21 bonds. There are 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 aldehyde . The InChI code for this compound is 1S/C7H14O/c1-4-7(2,3)5-6-8/h6H,4-5H2,1-3H3 .Physical And Chemical Properties Analysis
3,3-Dimethylpentanal is a liquid at room temperature . It has a molecular weight of 114.19 . The compound has a storage temperature of -10 degrees Celsius . It has a density of 0.6934 and a refractive index of 1.39092 at 20 °C .科学的研究の応用
Hydroformylation of Olefins
3,3-Dimethylpentanal is produced through the hydroformylation of olefins. A study by Bradamante, Stefani, and Fachinetti (1984) demonstrated the conversion of 3,3-dimethylbutene into 4,4-dimethylpentanal using HCo3(CO)9 and HCo(CO)4. This process is significant in organic chemistry and industrial applications for the synthesis of aldehydes (Bradamante, Stefani, & Fachinetti, 1984).
FTIR Spectroscopic Reaction Data Analysis
Li, Widjaja, and Garland (2003) applied band-target entropy minimization (BTEM) to analyze the hydroformylation of 3,3-dimethylbut-1-ene, yielding insights into the formation of 4,4-dimethylpentanal. This research is pivotal in improving our understanding of reaction mechanisms and product identification in catalysis (Li, Widjaja, & Garland, 2003).
Low-Temperature Thermodynamic Quantities
Finke, Messerly, and Douslin (1976) provided valuable data on the thermodynamic properties of various alkyl-substituted pentanes, including 3,3-dimethylpentane. These findings are crucial for understanding the physical properties and behavior of these compounds at low temperatures (Finke, Messerly, & Douslin, 1976).
Spectrophotometric Determination in Water Analysis
Poboży, Pyrzyńska, Szostek, and Trojanowicz (1995) explored the use of 3,3-dimethylnaphtidine, a compound related to 3,3-dimethylpentanal, in the spectrophotometric determination of free residual chlorine in water. This research underscores the application of such compounds in environmental monitoring and water treatment analysis (Poboży, Pyrzyńska, Szostek, & Trojanowicz, 1995).
Reaction with NO Radicals
Shan (2011) conducted a study on the interaction of NO radicals with 2,3-dimethylpentanal, which is structurally similar to 3,3-dimethylpentanal. This research provides insights into the thermodynamic properties of these reactions, crucial for understanding atmospheric chemistry and pollutant formation (Shan, 2011).
Safety and Hazards
3,3-Dimethylpentanal is classified as a dangerous substance. It has hazard statements H225, H315, H318, H335, indicating that it is highly flammable, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing its vapors, avoiding contact with skin and eyes, and using personal protective equipment .
特性
IUPAC Name |
3,3-dimethylpentanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-4-7(2,3)5-6-8/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKCSWORDUPIJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
118993-47-8 |
Source


|
| Record name | 3,3-dimethylpentanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

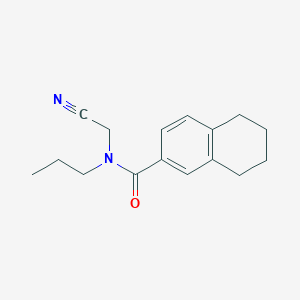
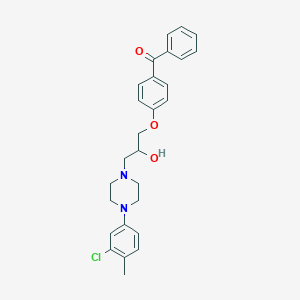

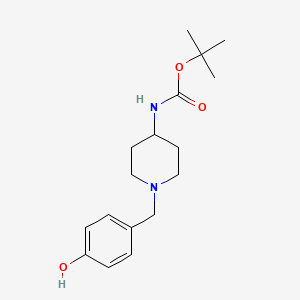

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2968578.png)
![7-[(3-chlorophenyl)methyl]-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2968580.png)
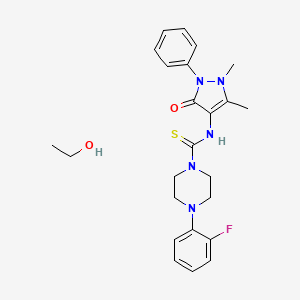
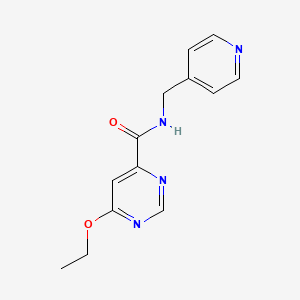
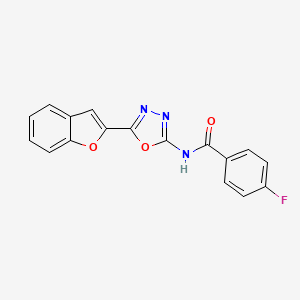
![N-cyclopentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2968588.png)
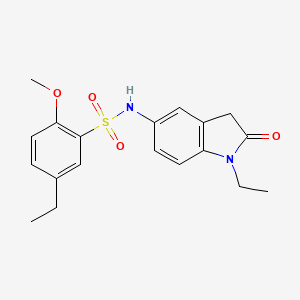
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2968592.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/no-structure.png)